molecular formula C9H15BrN4 B3032231 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane CAS No. 1279219-13-4

1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane

Cat. No.: B3032231
CAS No.: 1279219-13-4
M. Wt: 259.15
InChI Key: RIXFOURGBUNQHB-UHFFFAOYSA-N
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Description

1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a methyl group

Safety and Hazards

The compound “3-Bromo-1-methyl-1H-1,2,4-triazole” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane typically involves the reaction of 1-methyl-1H-1,2,4-triazole with bromine in a suitable solvent. The reaction conditions often include controlled temperature and the use of a catalyst to facilitate the bromination process . The resulting 3-bromo-1-methyl-1H-1,2,4-triazole is then reacted with azepane under appropriate conditions to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products:

    Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring, which may exhibit different chemical properties.

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)azepane is unique due to the presence of both the bromine atom and the azepane ring, which confer distinct reactivity and potential applications compared to its analogs. The combination of these structural features makes it a versatile compound in various research fields.

Properties

IUPAC Name

1-(5-bromo-2-methyl-1,2,4-triazol-3-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4/c1-13-9(11-8(10)12-13)14-6-4-2-3-5-7-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFOURGBUNQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171358
Record name 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279219-13-4
Record name 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1279219-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, 1-(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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